2,2'-Diacetyldiphenyl Oxide
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Overview
Description
2,2’-Diacetyldiphenyl Oxide, also known as 1-[2-(2-acetylphenoxy)phenyl]ethanone, is a chemical compound with the molecular formula C16H14O3 and a molecular weight of 254.281 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diacetyldiphenyl Oxide typically involves the reaction of phenol derivatives with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Diacetyldiphenyl Oxide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diacetyldiphenyl Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,2’-Diacetyldiphenyl Oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways are still being studied, but it is believed to interact with cellular components involved in redox regulation .
Comparison with Similar Compounds
2,2’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of acetyl groups.
2,2’-Dimethoxybiphenyl: Contains methoxy groups instead of acetyl groups.
2,2’-Dinitrobiphenyl: Contains nitro groups instead of acetyl groups.
Uniqueness: 2,2’-Diacetyldiphenyl Oxide is unique due to its acetyl groups, which impart specific chemical reactivity and potential biological activities. This distinguishes it from other biphenyl derivatives that may have different substituents and properties .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[2-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
InChI Key |
OXEKUAJMDLXULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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